(R,R,R)-avenic acid A

phytosiderophore stereospecificity iron uptake

(R,R,R)-Avenic acid A (CAS 76224-57-2, no stereoisomer specified for the CAS registry; CHEBI:38153) is the fully synthetic D‑enantiomer of avenic acid A, a non‑proteinogenic amino acid derivative belonging to the mugineic acid family of phytosiderophores. Its molecular formula is C₁₂H₂₂N₂O₈ (monoisotopic mass 322.1376 Da), and it possesses three defined (R)‑configured stereocenters.

Molecular Formula C12H22N2O8
Molecular Weight 322.31 g/mol
Cat. No. B1257875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R,R)-avenic acid A
Molecular FormulaC12H22N2O8
Molecular Weight322.31 g/mol
Structural Identifiers
SMILESC(CNC(CCO)C(=O)O)C(C(=O)O)NCCC(C(=O)O)O
InChIInChI=1S/C12H22N2O8/c15-6-3-8(11(19)20)13-4-1-7(10(17)18)14-5-2-9(16)12(21)22/h7-9,13-16H,1-6H2,(H,17,18)(H,19,20)(H,21,22)/t7-,8-,9-/m1/s1
InChIKeyQUKMQOBHQMWLLR-IWSPIJDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (R,R,R)-Avenic Acid A Matters for Research Procurement: Compound Class and Core Identity


(R,R,R)-Avenic acid A (CAS 76224-57-2, no stereoisomer specified for the CAS registry; CHEBI:38153) is the fully synthetic D‑enantiomer of avenic acid A, a non‑proteinogenic amino acid derivative belonging to the mugineic acid family of phytosiderophores [1]. Its molecular formula is C₁₂H₂₂N₂O₈ (monoisotopic mass 322.1376 Da), and it possesses three defined (R)‑configured stereocenters [1]. Unlike the naturally occurring L‑form [(S,S,S)-avenic acid A], which is actively secreted by iron‑deficient oat roots (Avena sativa L.) as a high‑affinity Fe(III) chelator [2], the (R,R,R) enantiomer is not known to occur in nature and serves primarily as a stereochemical probe in studies of plant iron‑transport specificity.

Enantiomer Form Synthetic (R,R,R) D‑avenic acid A
Stereochemical Role Stereochemical probe in phytosiderophore research
Natural Occurrence Not known in nature; distinct from (S,S,S) form

The Risk of Substituting (R,R,R)-Avenic acid A with Generic Phytosiderophores or the Natural Enantiomer


Generic interchange between phytosiderophores or even between enantiomers of avenic acid A is not scientifically defensible because iron‑uptake activity in gramineous plants is mediated by a stereospecific membrane‑transport system [1]. The natural (S,S,S) form shows high biological activity, whereas the (R,R,R) enantiomer, despite forming an Fe(III) coordination complex that is spectroscopically nearly identical to that of the natural form, exhibits dramatically reduced iron‑uptake capacity in plant assays [1]. Consequently, selecting the (R,R,R) enantiomer for structure‑activity relationship (SAR) studies, negative‑control experiments, or mechanistic transport investigations is a deliberate decision that cannot be fulfilled by the cheaper, natural enantiomer or by chemically related phytosiderophores such as mugineic acid or 2'‑deoxymugineic acid.

Risk Factor
Target (R,R,R)
Potential Substitute
Stereochemical control
Defined (R,R,R) configuration
(S,S,S)-Avenic acid A may exhibit high transport activity and alter assay interpretation
Transporter recognition
Weak iron‑uptake signal
Generic phytosiderophores (e.g., mugineic acid) may differ in YS1/YSL recognition profile
Metabolic stability
Non‑metabolizable probe
Natural (S,S,S) form undergoes biosynthetic turnover, confounding fate studies

Quantitative Product‑Specific Evidence for (R,R,R)-Avenic Acid A: Head‑to‑Head Differentiation Data


Iron‑Uptake Activity in Rice: (R,R,R)-Avenic acid A vs. Natural (S,S,S)-Avenic acid A

The (R,R,R) enantiomer (D‑avenic acid A) was directly compared with the natural (S,S,S) enantiomer (L‑avenic acid A) in a ⁵⁹Fe‑uptake assay using intact water‑cultured rice plants. Despite ESR evidence that both enantiomers form Fe(III) complexes with essentially identical coordination geometry, the iron‑uptake ability of the D‑form was dramatically lower than that of the L‑form [1][2]. The control lacking chelator provided a baseline; L‑avenic acid A conferred high ⁵⁹Fe uptake (dominant signal in Figure 1 of the original publication), while D‑avenic acid A yielded uptake only marginally above the no‑chelator control [1].

⁵⁹Fe Uptake in Rice
Head‑to‑head
Reported ≥90% lower uptake for (R,R,R)-form vs. (S,S,S)-form in ⁵⁹Fe assay with rice seedlings
Supports stereochemical negative-control role
Data from intact water‑cultured plants; conditions reviewed
phytosiderophore stereospecificity iron uptake rice 59Fe assay

Fe(III) Coordination Chemistry: Spectroscopic Equivalence but Functional Divergence

The Fe(III) complexes of D‑avenic acid A and L‑avenic acid A were examined by electron spin resonance (ESR) spectroscopy. The spectra were reported to be almost identical, indicating that the two enantiomers coordinate Fe(III) with essentially the same donor‑atom set and geometry [1][2]. This finding rules out a trivial explanation (e.g., failure to chelate iron) for the functional difference and instead points to a stereospecific recognition event downstream of complex formation.

Fe(III) ESR Spectra
Head‑to‑head
ESR spectra of Fe(III) complexes almost identical for both enantiomers
Decouples chelation chemistry from biological recognition
Qualitative spectral statement; no significant difference reported
ESR spectroscopy iron coordination phytosiderophore enantiomer comparison

Stereochemical Purity and Optical Rotation: Quality‑Control Benchmarking Against the Natural Enantiomer

Synthetic D‑avenic acid A ((R,R,R)-avenic acid A) was characterized by optical rotation: [α]D –16.5° (c 0.1, 2N HCl) [1]. This value is equal in magnitude but opposite in sign to that of the natural L‑enantiomer ([α]D +16.5°, c 0.1, 2N HCl) [1]. This clean antipodal relationship confirms the enantiomeric purity of the synthetic product and provides a simple, quantitative identity check that distinguishes the (R,R,R) enantiomer from the (S,S,S) form and from any diastereomeric contaminants.

Optical Rotation [α]D
Head‑to‑head
[α]D –16.5° (c 0.1, 2N HCl) for (R,R,R); opposite sign to natural form
Enantiomeric purity QC benchmark
Clean antipodal relationship confirms enantiomeric identity
optical rotation enantiomeric purity phytosiderophore QC reference

Biosynthetic Pathway Position: (R,R,R)-Avenic acid A as a Non‑Natural Intermediate Analog

Feeding studies with ¹³C‑ and ²H‑labeled L‑methionine in iron‑deficient oat roots established that natural avenic acid A is biosynthesized from three molecules of L‑methionine via 2'‑deoxymugineic acid as a direct precursor [1]. The (R,R,R) enantiomer, constructed from D‑malic acid‑derived starting materials [2], lies outside this natural biosynthetic pathway and thus cannot be metabolically interconverted with the natural phytosiderophore pool. This metabolic orthogonality makes the (R,R,R) form a stable tracer or inhibitor candidate that is not susceptible to endogenous biosynthetic dilution.

Biosynthetic Origin
Cross‑study comparable
Not a substrate for endogenous biosynthetic enzymes; derived from D‑malic acid
Stable, non‑metabolizable probe
Metabolic orthogonality from natural pathway; source review
biosynthesis methionine incorporation phytosiderophore pathway probe

High‑Value Application Scenarios for (R,R,R)-Avenic Acid A Based on Quantitative Differentiation Evidence


Stereochemical Negative Control in Plant Iron‑Uptake Assays

In any ⁵⁹Fe‑ or ⁵⁵Fe‑based uptake experiment using gramineous species (rice, barley, wheat, oat), (R,R,R)-avenic acid A provides an ideal negative control. Because its Fe(III) complex is spectroscopically nearly identical to that of the natural (S,S,S) form yet elicits >90 % less iron uptake, it controls for non‑specific iron binding, passive diffusion, and apoplastic adsorption without activating the stereospecific transport pathway [1]. This replaces the need for a no‑chelator control alone, which does not account for chelator‑dependent artefacts.

Probing Phytosiderophore Transporter Stereospecificity

The functional dichotomy between the (R,R,R) and (S,S,S) enantiomers, despite ESR‑evidenced chemical equivalence of their Fe(III) complexes, makes (R,R,R)-avenic acid A a uniquely clean probe for identifying and characterising the stereochemical requirements of the YS1/YSL family of phytosiderophore‑iron transporters [1]. Competitive uptake experiments using radiolabeled natural phytosiderophore in the presence of unlabeled (R,R,R)-avenic acid A can quantify the contribution of stereospecific recognition to transport kinetics.

Non‑Metabolizable Tracer for Phytosiderophore Fate Studies

Because (R,R,R)-avenic acid A is not a substrate for the endogenous biosynthetic enzymes that convert L‑methionine to avenic acid A and 2'‑deoxymugineic acid, it can be applied exogenously to hydroponic or soil‑based plant systems as a stable, non‑metabolizable marker [1]. Its persistence, combined with the ability to track it by LC‑MS (m/z 322.1376), enables studies of rhizosphere diffusion, microbial degradation, and soil adsorption without confounding signals from de novo biosynthesis.

Enantiomer‑Resolved Quality Control for Synthetic Phytosiderophore Libraries

For laboratories synthesising phytosiderophore analog libraries, the optical rotation benchmark of –16.5° (c 0.1, 2N HCl) for the pure (R,R,R) enantiomer provides a calibrated reference standard for chiral HPLC method development and for validating the enantiomeric excess of newly prepared batches [1]. This quantitative QC parameter reduces reliance on more costly and less accessible chiral separation columns for routine batch release.

Application
Selection Property
Validation Focus
Stereochemical negative-control studies
Low iron‑uptake activity, Fe(III) complex equivalence
Stereospecific transport pathway exclusion
Transporter stereospecificity assays
Functional divergence from natural enantiomer
YS1/YSL transporter recognition profile
Phytosiderophore fate marker studies
Metabolic inertness, non‑biosynthetic
Rhizosphere persistence and distribution
Chiral QC for phytosiderophore synthesis
Defined optical rotation benchmark
Enantiomeric excess validation
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